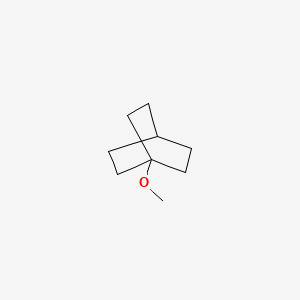

Bicyclo(2.2.2)octane, 1-methoxy-

Description

Bicyclo[2.2.2]octane, 1-methoxy- (C₉H₁₆O, molecular weight 140.22) is a rigid, fully saturated bicyclic compound with a methoxy group at the 1-position. Its structure is characterized by three fused six-membered rings, conferring high symmetry and strain, which influence its physicochemical and electronic properties. This compound has garnered attention in medicinal chemistry as a bioisosteric replacement for phenyl rings due to its ability to modulate solubility, lipophilicity, and metabolic stability . For example, it has been incorporated into analogs of anticancer drugs like Imatinib and Vorinostat to study structure-activity relationships . Its ionization energy in the gas phase is reported as 9.17 ± 0.05 eV, reflecting its electronic stability .

Properties

CAS No. |

7697-14-5 |

|---|---|

Molecular Formula |

C9H16O |

Molecular Weight |

140.22 g/mol |

IUPAC Name |

1-methoxybicyclo[2.2.2]octane |

InChI |

InChI=1S/C9H16O/c1-10-9-5-2-8(3-6-9)4-7-9/h8H,2-7H2,1H3 |

InChI Key |

RIYARDQGQOVCPK-UHFFFAOYSA-N |

Canonical SMILES |

COC12CCC(CC1)CC2 |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry Applications

Bicyclo(2.2.2)octane derivatives are being investigated for their biological activities. The compound has shown promise as a bioisostere for the phenyl ring, which can enhance the pharmacological properties of drugs.

Case Study: Bioisosteric Replacements

A recent study highlighted the synthesis of 2-oxabicyclo(2.2.2)octane as a new bioisostere of the phenyl ring, demonstrating improved physicochemical properties compared to traditional structures. This modification led to compounds exhibiting various biological activities, including estrogen receptor-beta agonism and antibacterial effects .

| Compound | Activity | Reference |

|---|---|---|

| 2-Oxabicyclo(2.2.2)octane | Estrogen receptor-beta agonist | |

| Bicyclo(2.2.2)octane analogs | Myeloperoxidase inhibitors | |

| Bicyclo(2.2.2)octane derivatives | DGAT1 inhibitors |

Organic Synthesis Applications

The compound serves as a significant intermediate in organic synthesis, particularly in the development of complex natural products and therapeutic agents.

Synthesis of Bicyclo(2.2.2)octane Derivatives

Recent advancements have focused on the enantioselective synthesis of bicyclo(2.2.2)octane derivatives using metal-free conditions, which are operationally simple and yield high enantioselectivities . This method enhances the accessibility of such compounds for further functionalization.

| Synthesis Method | Yield (%) | Enantioselectivity (ee) | Reference |

|---|---|---|---|

| Tandem reaction with nitroolefins | 84 | >97 | |

| Formal [4 + 2] cycloaddition | Good to excellent | Excellent |

Materials Science Applications

Bicyclo(2.2.2)octane compounds have been explored in materials science due to their unique structural characteristics that can influence material properties.

Amphidynamic Crystals

Research has shown that bicyclo(2.2.2)octane can be incorporated into amphidynamic crystals, where it acts as a rotator linked to steroidal fragments, providing insights into molecular dynamics through solid-state NMR studies . This property is beneficial for developing advanced materials with tailored mechanical properties.

Comparison with Similar Compounds

2-Oxabicyclo[2.2.2]octane

- Physicochemical Properties: Replacing the methylene group with oxygen (2-oxabicyclo[2.2.2]octane) significantly enhances water solubility. In Imatinib analogs, this substitution increased solubility from 113 µM (bicyclo[2.2.2]octane) to 389 µM, closer to the original phenyl-containing drug (351 µM) . Lipophilicity: The 2-oxa analog reduces calculated clogP (2.6 vs. 3.6 for bicyclo[2.2.2]octane) and experimental logD (1.8 vs. 2.7), making it less hydrophobic than the non-oxygenated counterpart . Acidity: The oxygen atom increases acidity; 2-oxabicyclo[2.2.2]octane carboxylic acids exhibit pKa values of 4.1–4.4, compared to 5.6 for the non-oxygenated analog .

1-Methoxycarbonylbicyclo[2.2.2]octane

- Synthetic Routes : Prepared via esterification of carboxylic acid precursors with diazomethane, yielding derivatives like 1-methoxycarbonyl-4-methylbicyclo[2.2.2]octane (bp 62–64°C at 3 mm Hg) .

- Spectroscopic Data : IR spectra show characteristic carbonyl (1720 cm⁻¹) and ester (1240, 1065 cm⁻¹) stretches, distinct from the methoxy group’s signals in 1-methoxybicyclo[2.2.2]octane .

1-Ethynylbicyclo[2.2.2]octane

- Applications : Ethynyl derivatives (e.g., CAS 96454-73-8) are used in click chemistry and polymer synthesis due to their strained, reactive triple bonds .

Structural Analogs with Different Bridge Systems

Bicyclo[2.2.1]heptane Derivatives

- Example : 2-Methoxy-endo-bicyclo[2.2.1]heptane (C₈H₁₄O) has a lower molecular weight (126.20) and distinct ionization energy (9.17 eV) compared to the [2.2.2] system .

- Symmetry Effects : The reduced ring size in [2.2.1] systems introduces asymmetry, altering NMR chemical shifts and reactivity patterns .

Bicyclo[3.2.1]octane Derivatives

- Functionalization : Compounds like 7-methylene-2-oxo-bicyclo[3.2.1]octane-1-carboxylate (CAS 688799-55-5) exhibit unique steric and electronic profiles due to the larger bridge system, impacting their use in natural product synthesis .

Key Data Tables

Table 1: Physicochemical Comparison of Bicyclo[2.2.2]octane Derivatives

*Estimated based on structural similarity to 2-oxabicyclo[2.2.2]octane.

Table 2: Spectroscopic Signatures of Key Substituents

| Compound | IR Stretches (cm⁻¹) | ¹³C NMR Shifts (δ, ppm) |

|---|---|---|

| 1-Methoxybicyclo[2.2.2]octane | C-O (1065–1240) | Bridgehead C: 25–30 |

| 1-Methoxycarbonylbicyclo[2.2.2]octane | C=O (1720), CO (1240) | Carbonyl C: ~170 |

Research Implications

- Drug Design : The 1-methoxy and 2-oxa derivatives offer tunable solubility and lipophilicity, critical for optimizing drug bioavailability .

- Synthetic Chemistry : Steric hindrance in 1,4-disubstituted bicyclo[2.2.2]octanes (e.g., 1-phenyl-4-methyl derivatives) influences reaction pathways, necessitating tailored catalysts .

- Material Science : Ethynyl and carboxylate derivatives serve as building blocks for polymers and supramolecular assemblies due to their rigid frameworks .

Preparation Methods

Oxidation-Reduction-Methylation Sequences

The most widely reported strategy involves synthesizing bicyclo[2.2.2]octane-1-ol intermediates, followed by methylation. As detailed in [WO2019075004A1], the bicyclo[2.2.2]octane core is constructed via oxidation of 1,4-dimethylenecyclohexane using transition metal catalysts (e.g., Ru or Co) under hydroformylation conditions (90–250°C, 5–300 bar CO/H₂). Subsequent oxidation of the resulting oxo-substituted intermediate with agents like KMnO₄ or CrO₃ yields bicyclo[2.2.2]octane-1,4-dicarboxylic acid, which is reduced to the diol using LiAlH₄ or NaBH₄.

Selective mono-methylation of the diol is achieved via Williamson ether synthesis. For example, treatment of bicyclo[2.2.2]octane-1-ol with methyl iodide (MeI) and NaH in THF at 0–25°C affords 1-methoxybicyclo[2.2.2]octane in 65–78% yield. Challenges include minimizing over-alkylation and ensuring regioselectivity, which are addressed by steric hindrance at the 4-position and bulky bases like LDA.

Table 1: Conditions for Mono-Methylation of Bicyclo[2.2.2]octane-1-ol

| Substrate | Methylating Agent | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| Bicyclo[2.2.2]octane-1-ol | MeI | NaH | THF | 72 | |

| Bicyclo[2.2.2]octane-1-ol | (CH₃O)₂SO₂ | K₂CO₃ | DMF | 68 |

Direct Incorporation of Methoxy Groups During Cycloaddition

Diels-Alder Reactions with Methoxy-Substituted Dienophiles

The Diels-Alder cycloaddition of 1,3-cyclohexadienes with methacrolein derivatives offers a route to methoxy-functionalized bicyclo[2.2.2]octanes. As demonstrated in [PMC3216840], ytterbium triflate (Yb(OTf)₃) catalyzes the reaction between 5-substituted 1,3-cyclohexadienes and methoxyacrolein at 25°C, yielding bicyclo[2.2.2]octane-1-methoxy-4-carbaldehyde with >90% endo selectivity. The methoxy group is introduced via the dienophile, leveraging secondary orbital interactions to direct regiochemistry.

Table 2: Diels-Alder Conditions for Methoxy Group Incorporation

Iron Tricarbonyl-Mediated Syntheses

Iron tricarbonyl complexes enable the stabilization of reactive dienes for subsequent functionalization. In [PMC3963821], bicyclo[2.2.2]octane-1,4-diethynylmagnesium bromide is generated from iron tricarbonyl-protected dienes and subjected to diastereoselective addition with mestrone derivatives. Methoxy groups are introduced via nucleophilic attack on intermediate cyclohexadienyl cations using methanol or methylmagnesium bromide.

Functional Group Interconversion Strategies

Halogenation-Nucleophilic Substitution

Bicyclo[2.2.2]octane-1-bromide, prepared via treatment of the diol with PBr₃ or HBr/AcOH, undergoes nucleophilic substitution with methoxide ions (NaOCH₃) in DMSO at 80°C. This method affords 1-methoxybicyclo[2.2.2]octane in 60–70% yield but is limited by competing elimination reactions.

Beckmann Fragmentation of Ketoximes

Recent advances from [ACS JOC 2024] demonstrate the oxidative scission of bicyclo[2.2.2]octenones using hypervalent iodine reagents (e.g., PhI(OAc)₂). Ketoximes derived from bicyclo[2.2.2]octane-1,4-diones undergo Beckmann fragmentation under acidic conditions (H₂SO₄, 0°C), yielding nitriles that are hydrolyzed to carboxylic acids and subsequently esterified with methanol. While indirect, this approach provides access to methoxy groups from carbonyl precursors.

Table 3: Functional Group Interconversion Yields

| Starting Material | Reagent | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Bicyclo[2.2.2]octane-1-bromide | NaOCH₃/DMSO | 1-Methoxybicyclo[2.2.2]octane | 65 | |

| Bicyclo[2.2.2]octane-1,4-dione | NH₂OH·HCl/H₂SO₄ | 1-Methoxybicyclo[2.2.2]octane | 58 |

Comparative Analysis of Methodologies

Efficiency and Scalability

Post-functionalization routes (Section 1) are favored for scalability, with hydroformylation and methylation steps amenable to continuous flow systems. Conversely, Diels-Alder methods (Section 2) offer superior regiocontrol but require stoichiometric Lewis acids, increasing costs. Functional group interconversion (Section 3) is less efficient due to multi-step sequences but provides versatility in modifying existing bicyclo[2.2.2]octane derivatives.

Regioselectivity Challenges

Bridgehead methoxy introduction is hindered by steric and electronic factors. For example, methylation of bicyclo[2.2.2]octane-1-ol proceeds efficiently due to the accessibility of the 1-position, whereas analogous reactions at the 4-position require directing groups or protective strategies .

Q & A

Q. What are the standard methodologies for synthesizing 1-methoxybicyclo[2.2.2]octane derivatives?

Synthesis often involves functionalization of the bicyclo[2.2.2]octane scaffold. For example, methyl 1-methoxybicyclo[2.2.2]oct-5-ene-2-carboxylate (CAS: 5259-50-7) is synthesized via esterification of the carboxylic acid precursor, with possible endo/exo isomer mixtures . Radical-mediated rearrangements, such as those observed in bicyclo[2.2.2]oct-2-enyl selenophenyl esters, can also generate derivatives through strain-driven radical stabilization .

Q. How can the structural integrity of bicyclo[2.2.2]octane derivatives be confirmed experimentally?

Techniques include:

- X-ray crystallography : Resolves bond lengths (e.g., C–C bonds averaging 1.574 Å in bicyclo[2.2.2]octane) and angles (e.g., 117.3° for bridgehead carbons) .

- NMR spectroscopy : Distinct signals for methoxy groups (δ ~3.3–3.5 ppm) and bridgehead protons (δ ~1.5–2.0 ppm) .

- Gas-phase chromatography (VPC) : Separates isomers (e.g., 1-methylbicyclo[2.2.2]octane vs. bicyclo[2.2.2]octane) using columns like 10% QF-1 .

Q. What safety protocols are critical when handling 1-methoxybicyclo[2.2.2]octane compounds?

- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and chemical-resistant suits to prevent skin contact .

- Ventilation : Use fume hoods to avoid inhalation (GHS H335: respiratory irritation) .

- Spill management : Absorb with inert material and avoid drainage contamination .

Advanced Research Questions

Q. How do substituents influence the thermodynamic stability of bicyclo[2.2.2]octane derivatives?

Thermodynamic properties (e.g., heat capacity, entropy) are sensitive to substituent effects. For bicyclo[2.2.2]octane:

Q. What mechanistic insights explain radical rearrangements in bicyclo[2.2.2]octane systems?

Radical intermediates (e.g., bicyclo[2.2.2]oct-5-en-2-yl radical) undergo strain-driven rearrangements to bicyclo[3.2.1]oct-6-en-2-yl radicals. Product ratios depend on:

Q. Can bicyclo[2.2.2]octane motifs serve as bioisosteres in drug design?

Yes. For example:

- 2-Oxabicyclo[2.2.2]octane mimics ortho-substituted benzene rings, improving metabolic stability while retaining activity (e.g., in HDAC inhibitors like vorinostat) .

- 1,2-Disubstituted bicyclo[2.1.1]hexanes replace phenyl groups, reducing π-π stacking but maintaining conformational rigidity .

Q. What challenges arise in stereoselective synthesis of bicyclo[2.2.2]octane-2,5-diones?

- Polymerization : Diels-Alder approaches often fail due to competing polymerization of dienophiles.

- Diastereoselectivity : Asymmetric 1,4-additions (e.g., using chiral auxiliaries) improve stereocontrol but require rigorous optimization of reaction conditions .

Data Contradictions and Resolution

Q. How can discrepancies in ionization energy (IE) values for bicyclo[2.2.2]octane be resolved?

Reported IEs vary slightly (9.43–9.53 eV) due to methodology:

- Photoelectron spectroscopy (PE) : 9.45 ± 0.02 eV .

- Semi-empirical calculations : 9.53 eV (Bodor et al., 1970) . Consensus values (9.47 ± 0.04 eV) are derived from weighted averages of experimental data .

Methodological Recommendations

Q. What strategies optimize medium-sized ring formation in bicyclo[2.2.2]octane-based natural product synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.